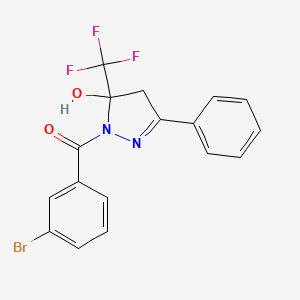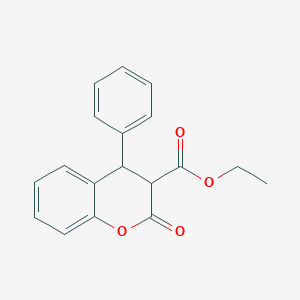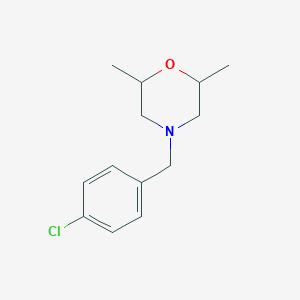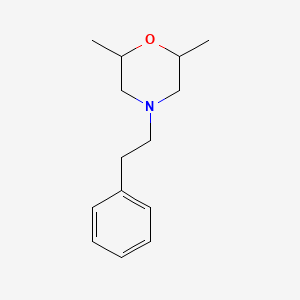![molecular formula C18H21BrO4 B5224566 2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5224566.png)
2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene, also known as BME-III, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the benzene family and has a molecular weight of 407.32 g/mol. In
Mecanismo De Acción
The mechanism of action of 2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules in the target system. The fluorescent properties of 2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene allow for visualization of these interactions, providing insights into the structure and function of the system.
Biochemical and Physiological Effects:
2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to have low toxicity and minimal effects on cellular function, making it a promising tool for studying biological systems. However, further studies are needed to fully understand the biochemical and physiological effects of 2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene is its high selectivity and sensitivity for detecting specific biomolecules. It also has low toxicity and minimal effects on cellular function, making it a safe tool for studying biological systems. However, one limitation is the need for specialized equipment and expertise for imaging and analysis of the fluorescent signals.
Direcciones Futuras
There are many potential future directions for research on 2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene. One area of interest is the development of new fluorescent probes based on the structure of 2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene, with improved properties for imaging and analysis of biological systems. Another area of interest is the application of 2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene in the development of new drugs and therapies for various diseases. Overall, 2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has great potential for advancing our understanding of biological systems and developing new tools for scientific research.
Métodos De Síntesis
The synthesis of 2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene involves a series of chemical reactions, starting with the reaction of 2-bromo-4-methylphenol with 3-methoxyphenol in the presence of sodium hydride. The resulting product is then reacted with 2-(2-chloroethoxy)ethyl bromide, followed by the reaction with sodium ethoxide. The final product, 2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene, is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been widely studied for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for imaging of biological systems. 2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to have high selectivity and sensitivity for detecting certain biological molecules, such as proteins and nucleic acids. It has also been used as a tool for studying the structure and function of biological membranes.
Propiedades
IUPAC Name |
2-bromo-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO4/c1-14-6-7-18(17(19)12-14)23-11-9-21-8-10-22-16-5-3-4-15(13-16)20-2/h3-7,12-13H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEMZKDKGLRQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC(=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl]phenyl}acetamide](/img/structure/B5224486.png)
![N-(cyclopropylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5224488.png)
![2-(3-phenylpropyl)-N-[2-(2-pyrazinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5224495.png)


![N-(3-methoxybenzyl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5224523.png)

![3-methyl-4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,2,5-oxadiazole](/img/structure/B5224540.png)
![ethyl N-{[2-(2-thienyl)-1-azepanyl]carbonyl}glycinate](/img/structure/B5224547.png)

![3-[4-(2-methoxyethyl)-1-piperazinyl]-5-(2-methylphenyl)-1,2,4-triazine](/img/structure/B5224575.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B5224579.png)
![3-[2-nitro-2-phenyl-1-(2-thienyl)ethyl]-2,4-pentanedione](/img/structure/B5224583.png)
